molecular formula C18H22N4O4S2 B14143926 N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide CAS No. 929973-32-0

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14143926
CAS No.: 929973-32-0
M. Wt: 422.5 g/mol
InChI Key: TVJJOWWQSKMBKH-UHFFFAOYSA-N
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Description

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.

Properties

CAS No.

929973-32-0

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O4S2/c1-13-11-20-18(27-13)21-16(23)12-19-17(24)14-7-9-22(10-8-14)28(25,26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

TVJJOWWQSKMBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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